molecular formula C40H70BrN3O11 B11930114 GA-PEG5-bromide

GA-PEG5-bromide

Cat. No.: B11930114
M. Wt: 848.9 g/mol
InChI Key: DFSLUIQAOKIVIV-HYPPSFPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GA-PEG5-bromide is a chemical compound used primarily as a probe for molecular labeling. It is known for its high purity and is widely cited in global scientific literature. The compound’s molecular formula is C40H70BrN3O11, and it has a molecular weight of 848.90 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GA-PEG5-bromide involves the covalent attachment of polyethylene glycol (PEG) to a bromide groupThe reaction conditions often include low-to-neutral pH and the use of specific catalysts to facilitate the attachment .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and purity. The compound is typically stored under inert gas conditions at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: GA-PEG5-bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. This makes it highly reactive with nucleophiles such as thiol groups in bio-molecules .

Common Reagents and Conditions: Common reagents used in reactions with this compound include thiol-containing compounds, which react with the bromide group to form stable covalent bonds. The reactions are typically carried out under mild conditions to preserve the integrity of the PEGylated structure .

Major Products: The major products formed from reactions involving this compound are typically PEGylated bio-molecules, which have enhanced stability and solubility. These products are widely used in various scientific applications .

Mechanism of Action

GA-PEG5-bromide exerts its effects through the covalent attachment of the PEG moiety to target molecules. The bromide group acts as a leaving group, facilitating the formation of stable covalent bonds with nucleophiles. This process enhances the stability, solubility, and bioavailability of the target molecules .

Comparison with Similar Compounds

  • Bromo-PEG-acid
  • Bromo-PEG-alcohol
  • Bromo-PEG-azide
  • Bromo-PEG-methyl ester

Comparison: GA-PEG5-bromide is unique due to its specific structure, which includes a PEG moiety and a bromide group. This combination allows for efficient nucleophilic substitution reactions and makes it highly suitable for molecular labeling and bio-conjugation. Compared to other similar compounds, this compound offers enhanced stability and solubility, making it a preferred choice in various scientific applications .

Properties

Molecular Formula

C40H70BrN3O11

Molecular Weight

848.9 g/mol

IUPAC Name

(4R)-N-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide

InChI

InChI=1S/C40H70BrN3O11/c1-27(30-5-6-31-38-32(24-34(47)40(30,31)3)39(2)9-8-29(45)22-28(39)23-33(38)46)4-7-35(48)44-26-37(50)43-11-13-52-15-17-54-19-21-55-20-18-53-16-14-51-12-10-42-36(49)25-41/h27-34,38,45-47H,4-26H2,1-3H3,(H,42,49)(H,43,50)(H,44,48)/t27-,28+,29-,30-,31+,32+,33-,34+,38+,39+,40-/m1/s1

InChI Key

DFSLUIQAOKIVIV-HYPPSFPJSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CBr)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CBr)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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